6-Butyl-1,3,6,2-dioxazaborocan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyl-1,3,6,2-dioxazaborocan-2-ol is a heterocyclic compound that contains boron, nitrogen, and oxygen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Butyl-1,3,6,2-dioxazaborocan-2-ol typically involves the reaction of boronic acids with dialkanolamines. One common method involves the use of aryl- or methylboronic acids reacting with dialkanolamines under controlled conditions. For example, the treatment of (Me2NCH2CH2O)3B with MeN(CH2CH2OH)(CH2CPh2OH) can yield 2-[2-(dimethylamino)ethoxy]-1,3,6,2-dioxazaborocane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Butyl-1,3,6,2-dioxazaborocan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the boron center or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include n-butyllithium (nBuLi), chlorodiphenylsilane, and benzaldehydes. Reaction conditions often involve low temperatures (e.g., -85°C) and the use of solvents like tetrahydrofuran (THF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with benzaldehydes can yield pyridoxaboroles after hydrolysis .
Scientific Research Applications
6-Butyl-1,3,6,2-dioxazaborocan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex boron-containing compounds.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 6-Butyl-1,3,6,2-dioxazaborocan-2-ol involves its ability to form coordination bonds with nitrogen and oxygen atoms. This coordination can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyridoxaboroles: These compounds are similar in structure and contain both pyridine and oxaborole rings.
Dioxazaborocanes: Other members of the dioxazaborocane family with different substituents on the ocane fragment.
Uniqueness
6-Butyl-1,3,6,2-dioxazaborocan-2-ol is unique due to its specific substituents and the resulting chemical properties. Its ability to form stable coordination bonds and participate in various chemical reactions makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
89188-34-1 |
---|---|
Molecular Formula |
C8H18BNO3 |
Molecular Weight |
187.05 g/mol |
IUPAC Name |
6-butyl-2-hydroxy-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C8H18BNO3/c1-2-3-4-10-5-7-12-9(11)13-8-6-10/h11H,2-8H2,1H3 |
InChI Key |
WULQQGVRQABFQI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCN(CCO1)CCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.